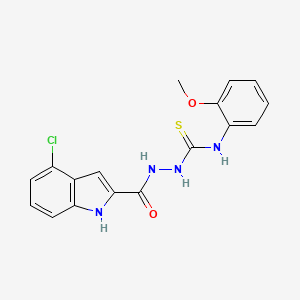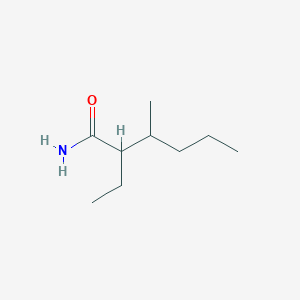
2-Ethyl-3-methylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methylhexanamide is an organic compound with the molecular formula C9H19NO It is a derivative of hexanamide, characterized by the presence of ethyl and methyl substituents on the hexane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methylhexanamide typically involves the reaction of 2-ethyl-3-methylhexanoic acid with an amine source, such as methylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), which facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Ethyl-3-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
2-Ethyl-3-methylhexanamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Ethyl-3-methylhexanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
2-Ethylhexanamide: Lacks the methyl substituent, leading to different chemical and physical properties.
3-Methylhexanamide: Lacks the ethyl substituent, resulting in variations in reactivity and applications.
Hexanamide: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
2-Ethyl-3-methylhexanamide is unique due to the presence of both ethyl and methyl substituents, which influence its reactivity, solubility, and potential applications. These structural features make it distinct from other similar compounds and contribute to its specific properties and uses.
特性
CAS番号 |
74581-93-4 |
|---|---|
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC名 |
2-ethyl-3-methylhexanamide |
InChI |
InChI=1S/C9H19NO/c1-4-6-7(3)8(5-2)9(10)11/h7-8H,4-6H2,1-3H3,(H2,10,11) |
InChIキー |
OZQQAYJSMZGTSG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(CC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




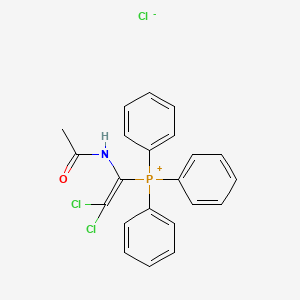
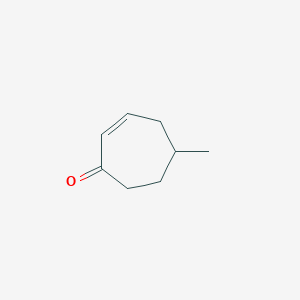
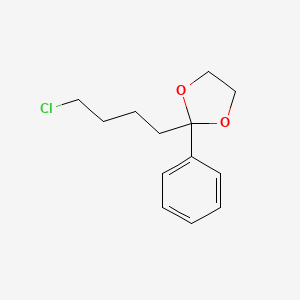
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
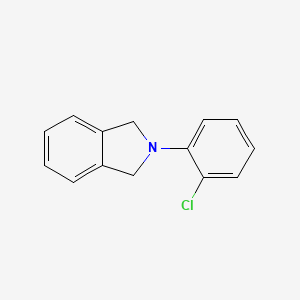
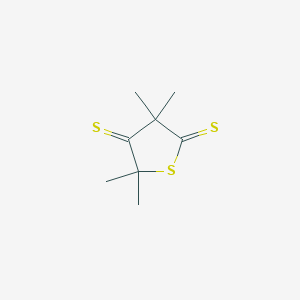
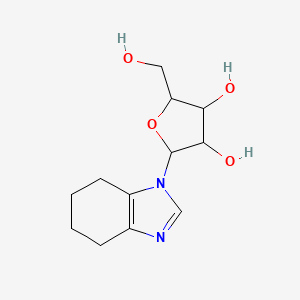

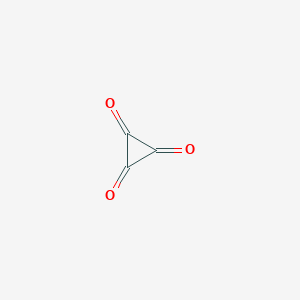
methanone](/img/structure/B14454923.png)
